(2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol
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Overview
Description
(2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol is a compound used primarily in peptide synthesis. It is a derivative of histidine, an essential amino acid, and is often used as a building block in the synthesis of peptides and proteins. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a dinitrophenyl (Dnp) group, which are used to protect the amino and imidazole groups of histidine, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol typically involves the protection of the amino and imidazole groups of histidine. The Boc group is introduced using tert-butyl dicarbonate in the presence of a base such as triethylamine. The Dnp group is introduced using 2,4-dinitrofluorobenzene. The reaction conditions often involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure the selective protection of the desired functional groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc and Dnp protecting groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) for Boc and a combination of TFA and thiols for Dnp.
Substitution Reactions: The imidazole ring of histidine can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for the removal of the Boc protecting group.
Thiols: Used in combination with TFA for the removal of the Dnp group.
Organic Solvents: Dichloromethane, methanol, and acetonitrile are commonly used solvents in these reactions.
Major Products Formed
The major products formed from the deprotection reactions are histidine derivatives with free amino and imidazole groups, which can be further used in peptide synthesis .
Scientific Research Applications
(2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
Biological Studies: The compound is used in the study of enzyme-substrate interactions and protein folding due to its ability to mimic natural histidine residues.
Medicinal Chemistry: It is used in the development of peptide-based drugs and inhibitors.
Industrial Applications: The compound is used in the production of synthetic peptides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of (2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol involves the selective protection and deprotection of the amino and imidazole groups of histidine. The Boc group protects the amino group from unwanted reactions during peptide synthesis, while the Dnp group protects the imidazole ring. The deprotection steps are carefully controlled to ensure the selective removal of these groups, allowing the histidine residue to participate in peptide bond formation and other reactions .
Comparison with Similar Compounds
Similar Compounds
Boc-His-OH: Similar to (2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol but lacks the Dnp protecting group.
Fmoc-His-OH: Uses a different protecting group (Fmoc) for the amino group.
Z-His-OH: Uses a benzyloxycarbonyl (Z) group for protection.
Uniqueness
This compound is unique due to the presence of both Boc and Dnp protecting groups, which provide selective protection for the amino and imidazole groups of histidine. This dual protection allows for greater control and specificity in peptide synthesis, making it a valuable tool in the field of peptide chemistry .
Properties
IUPAC Name |
(2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O8.C3H8O/c1-17(2,3)30-16(25)19-12(15(23)24)6-10-8-20(9-18-10)13-5-4-11(21(26)27)7-14(13)22(28)29;1-3(2)4/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24);3-4H,1-2H3/t12-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRRDIHKQFOOJR-UTONKHPSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O.CC(C)(C)OC(=O)N[C@H](CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330286-54-8 |
Source
|
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1330286-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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